Cas no 1270312-06-5 (2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid)

2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid
- SCHEMBL454981
- EN300-1912771
- 1270312-06-5
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- インチ: 1S/C11H11BrN2O2/c12-7-1-2-10-6(3-7)4-8(14-10)5-9(13)11(15)16/h1-4,9,14H,5,13H2,(H,15,16)
- InChIKey: CDYBDVURNMMPPW-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=C(CC(C(=O)O)N)N2
計算された属性
- 精确分子量: 282.00039g/mol
- 同位素质量: 282.00039g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.1Ų
- XLogP3: -0.6
2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912771-0.1g |
2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |
1270312-06-5 | 0.1g |
$578.0 | 2023-09-17 | ||
Enamine | EN300-1912771-0.05g |
2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |
1270312-06-5 | 0.05g |
$551.0 | 2023-09-17 | ||
Enamine | EN300-1912771-0.5g |
2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |
1270312-06-5 | 0.5g |
$630.0 | 2023-09-17 | ||
Enamine | EN300-1912771-2.5g |
2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |
1270312-06-5 | 2.5g |
$1287.0 | 2023-09-17 | ||
Enamine | EN300-1912771-5g |
2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |
1270312-06-5 | 5g |
$1903.0 | 2023-09-17 | ||
Enamine | EN300-1912771-10g |
2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |
1270312-06-5 | 10g |
$2823.0 | 2023-09-17 | ||
Enamine | EN300-1912771-5.0g |
2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |
1270312-06-5 | 5g |
$3562.0 | 2023-06-02 | ||
Enamine | EN300-1912771-10.0g |
2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |
1270312-06-5 | 10g |
$5283.0 | 2023-06-02 | ||
Enamine | EN300-1912771-1g |
2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |
1270312-06-5 | 1g |
$656.0 | 2023-09-17 | ||
Enamine | EN300-1912771-0.25g |
2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |
1270312-06-5 | 0.25g |
$604.0 | 2023-09-17 |
2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acidに関する追加情報
2-Amino-3-(5-Bromo-1H-Indol-2-Yl)Propanoic Acid: A Comprehensive Overview
2-Amino-3-(5-Bromo-1H-Indol-2-Yl)Propanoic Acid, also known by its CAS number 1270312-06-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery. The molecule consists of an indole ring substituted with a bromine atom at the 5-position, connected via a propanoic acid backbone that includes an amino group. This combination of functional groups makes it a versatile compound for various chemical modifications and biological assays.
The synthesis of 2-Amino-3-(5-Bromo-1H-Indol-2-Yl)Propanoic Acid typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity and yield. Researchers have explored various strategies to optimize the synthesis process, such as using microwave-assisted reactions or catalytic systems, which have significantly reduced reaction times and improved product quality.
In terms of biological activity, 2-Amino-3-(5-Bromo-1H-Indol-2-Yl)Propanoic Acid has shown promising results in preclinical studies. The compound exhibits potent activity against several disease models, including cancer and neurodegenerative disorders. For instance, studies have demonstrated its ability to inhibit key enzymes involved in tumor progression and its potential to modulate neuronal signaling pathways associated with Alzheimer's disease. These findings underscore the compound's potential as a lead molecule for drug development.
The indole moiety in the structure of 2-Amino-3-(5-Bromo-1H-Indol-2-Yl)Propanoic Acid plays a crucial role in its biological activity. Indole derivatives are known for their diverse pharmacological properties, ranging from anti-inflammatory to antioxidant effects. The substitution pattern on the indole ring, particularly the bromine atom at the 5-position, significantly influences the compound's solubility, stability, and bioavailability. Recent research has focused on understanding how these structural modifications affect the compound's interaction with biological targets at the molecular level.
In addition to its therapeutic potential, 2-Amino-3-(5-Bromo-1H-Indol-2-Yl)Propanoic Acid has also been explored for its applications in materials science. The compound's ability to form self-assembled monolayers and its photoresponsive properties make it a candidate for use in advanced materials such as sensors and optical devices. These applications highlight the versatility of the compound beyond traditional pharmaceutical uses.
The study of CAS No. 1270312-06-based compounds continues to be an active area of research, driven by their unique chemical properties and broad applicability. As new insights into their synthesis, structure-function relationships, and biological activities emerge, these compounds are expected to play an increasingly important role in both academic research and industrial applications.
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